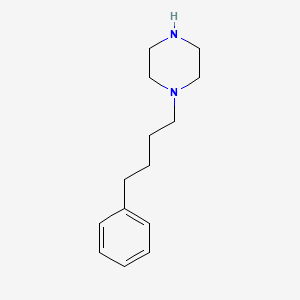![molecular formula C12H8F3NOS B1363534 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one CAS No. 263564-37-0](/img/structure/B1363534.png)
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical compound with a structure consisting of a phenyl ring attached to an ethanone group, with a trifluoromethyl group . It is a ketone compound that may be used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed . Two procedures for the preparation of related compounds have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula and weight. For a similar compound, 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, the molecular formula is C9H4F6O .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse. For instance, a novel fluorinated aromatic dianhydride was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, 1-[2-(Trifluoromethyl)phenyl]ethanol has a molecular weight of 190.16 g/mol . The polymer films of a related compound have good thermal stability with the glass transition temperature of 232–322 °C .Aplicaciones Científicas De Investigación
Antioxidant Activity
A study by Drapak et al. (2019) explored the QSAR-analysis of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one for potential antioxidants. They found that certain molecular descriptors, like polarization, dipole moment, and lipophilicity, significantly influence the antioxidant activity of these compounds. This indicates a potential application in designing new antioxidants (Drapak et al., 2019).
Synthesis and Structural Study
Buceta et al. (2004) focused on the synthesis and conformational study of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives. Their work included spectroscopic methods and computational calculations for predicting vibrational and magnetic properties. This provides insights into the structural and physical properties of similar compounds (Buceta et al., 2004).
Microwave-assisted Synthesis
Kamila et al. (2012) explored microwave-assisted synthesis involving 1,3-thiazole derivatives, demonstrating an efficient method for creating complex thiazole compounds. This could be applicable in the rapid synthesis of related thiazole compounds (Kamila et al., 2012).
Antimicrobial Activity
Abdelhamid et al. (2010) investigated the synthesis of new thiazole derivatives and evaluated their antimicrobial activities. The study indicates that these compounds can be potential candidates for antimicrobial agents (Abdelhamid et al., 2010).
Anti-cancer Potential
Alamri et al. (2020) synthesized new triazene compounds containing benzothiazole rings and assessed their DNA binding and cytotoxic activities. Their findings suggest a potential application in cancer therapy (Alamri et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBWWZTDKYSBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372549 |
Source


|
| Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one | |
CAS RN |
263564-37-0 |
Source


|
| Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)


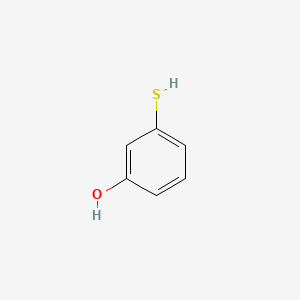
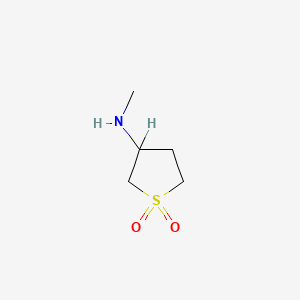
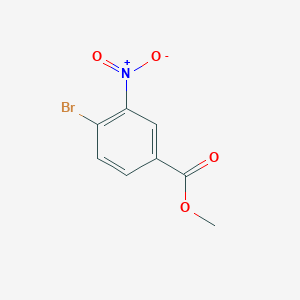
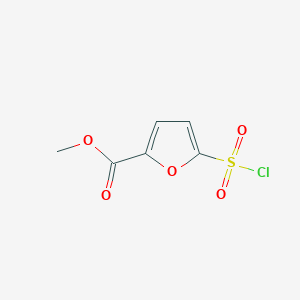
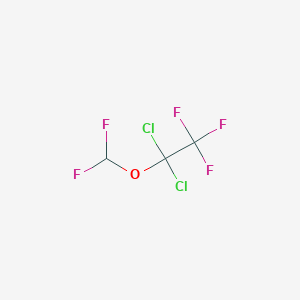
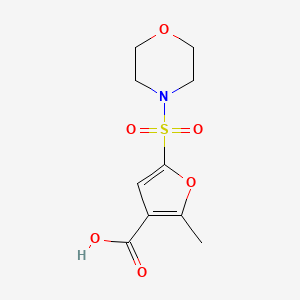

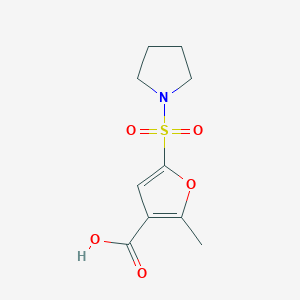
![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)
